N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-methoxybenzamide
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Overview
Description
N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-methoxybenzamide is a complex organic compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound belongs to the benzothiazole family, which is known for its diverse biological activities and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-methoxybenzamide typically involves multiple steps, including the formation of the benzothiazole core and subsequent functionalization. Common synthetic methods include:
Diazo-coupling: This method involves the reaction of a diazonium salt with a coupling component to form the benzothiazole core.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base.
Biginelli Reaction: A multi-component reaction that forms the benzothiazole ring through the condensation of an aldehyde, a β-keto ester, and urea.
Microwave Irradiation: This method accelerates the reaction process by using microwave energy to heat the reaction mixture.
One-Pot Multicomponent Reactions: These reactions combine multiple reactants in a single reaction vessel to form the desired product efficiently.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-methoxybenzamide has a wide range of applications in scientific research, including:
Biology: Investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as anti-tubercular and anti-inflammatory agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-methoxybenzamide can be compared with other benzothiazole derivatives, such as:
- N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-2,4-dimethylbenzamide
- N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-2,6-dimethoxybenzamide
- N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide
These compounds share a similar core structure but differ in their functional groups, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific functionalization, which may confer distinct advantages in terms of reactivity, stability, and biological activity .
Properties
IUPAC Name |
N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-3-23-18-12-11-14-7-4-5-10-17(14)19(18)26-21(23)22-20(24)15-8-6-9-16(13-15)25-2/h4-13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAWXVGYYPODNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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